N~2~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
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Overview
Description
N~2~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as DMG or dimethylglycine, is a naturally occurring amino acid derivative. It has been studied extensively for its potential therapeutic benefits in various fields of medicine, including immunology, neurology, and oncology. In
Mechanism of Action
N~2~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is believed to work by increasing the levels of S-adenosylmethionine (SAMe) in the body. SAMe is a natural compound that plays a key role in various biochemical processes, including the synthesis of neurotransmitters and DNA. By increasing SAMe levels, this compound may help to improve immune function, cognitive function, and overall health.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of SAMe, improve immune function, enhance cognitive function, and reduce symptoms of autism and ADHD. It has also been studied for its potential to enhance the effectiveness of chemotherapy and radiation therapy.
Advantages and Limitations for Lab Experiments
One advantage of using N~2~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is that it is a naturally occurring compound that is relatively safe and well-tolerated. However, there are also some limitations to using this compound in lab experiments. For example, it may be difficult to control the dosage and purity of the compound, which could affect the results of the experiment.
Future Directions
There are a number of potential future directions for research on N~2~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide. One area of interest is the potential use of this compound as a therapeutic agent in various fields of medicine, including immunology, neurology, and oncology. Another area of interest is the development of new synthesis methods for this compound that could improve its purity and efficacy. Finally, there is also interest in exploring the potential use of this compound in combination with other compounds or therapies to enhance its therapeutic effects.
Synthesis Methods
N~2~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide can be synthesized by reacting N,N-dimethylglycine hydrochloride with 2,4-dimethoxybenzaldehyde and methylsulfonyl chloride in the presence of triethylamine. The resulting product is then purified using column chromatography.
Scientific Research Applications
N~2~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been studied extensively for its potential therapeutic benefits in various fields of medicine. In immunology, it has been shown to enhance immune function and improve antibody response. In neurology, it has been studied for its potential to improve cognitive function and reduce symptoms of autism and ADHD. In oncology, it has been studied for its potential to enhance the effectiveness of chemotherapy and radiation therapy.
properties
IUPAC Name |
2-(2,4-dimethoxy-N-methylsulfonylanilino)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O5S/c1-17-8-4-5-9(10(6-8)18-2)13(7-11(12)14)19(3,15)16/h4-6H,7H2,1-3H3,(H2,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKFSLZIGUEDSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N(CC(=O)N)S(=O)(=O)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.